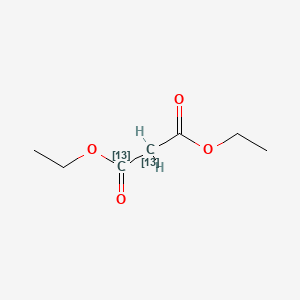

Diethyl malonate-1,2-13C2

説明

Overview of Diethyl Malonate as a Versatile Synthetic Precursor in Organic Chemistry

Diethyl malonate, a diester of malonic acid, is a cornerstone reagent in organic synthesis. fiveable.mechemicalbook.com Its chemical structure, featuring a methylene (B1212753) group (-CH2-) flanked by two electron-withdrawing carbonyl groups, makes the hydrogens on this central carbon acidic and easily removable by a base. pearson.comchemicalbook.com This property is the key to its versatility, allowing it to be readily converted into a nucleophilic carbanion. pearson.com

This reactivity makes diethyl malonate a crucial component in the malonic ester synthesis, a classic method for preparing a wide variety of substituted acetic acids. wikipedia.orguobabylon.edu.iq The process involves alkylating the diethyl malonate carbanion with an alkyl halide, followed by hydrolysis and decarboxylation to yield the final carboxylic acid product. organicchemistrytutor.com Beyond this, diethyl malonate serves as a building block for a diverse array of organic molecules, including:

β-keto esters : Formed by reacting diethyl malonate with carbonyl compounds. askfilo.com

Barbiturates and other pharmaceuticals : It is a precursor in the synthesis of various medicinal compounds, including sedatives and anti-inflammatory agents. wikipedia.orgchemiis.comwikipedia.org

Amino acids : The malonic ester synthesis can be adapted to produce amino acids. askfilo.com

Heterocyclic compounds : It is used in the creation of ring-containing structures. askfilo.com

Its widespread use stems from its ability to form new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. fiveable.me

Rationale for Site-Specific Carbon-13 Labeling: Focus on Diethyl Malonate-1,2-13C2

While uniform labeling (where all carbons in a molecule are replaced with ¹³C) is a useful technique, site-specific labeling offers a more nuanced and powerful approach for certain research questions. sigmaaldrich.com In site-specific labeling, only particular atoms within a molecule are isotopically enriched. thermofisher.com This targeted approach provides several advantages. It simplifies the analysis of complex NMR spectra by reducing the number of labeled sites and the resulting signal overlap, allowing for more precise structural and dynamic studies. frontiersin.orgnih.gov

The rationale for labeling the 1 and 2 positions of the malonate backbone in this compound is rooted in its synthetic applications. These two carbon atoms form the core of the acetic acid derivatives produced through the malonic ester synthesis. organicchemistrytutor.com By labeling these specific positions, researchers can precisely track the incorporation of this two-carbon unit into larger molecules. This is particularly valuable in:

Mechanistic Studies : Elucidating the step-by-step process of chemical reactions by following the labeled carbons from reactant to product. wikipedia.org

Biosynthetic Pathway Elucidation : Tracing the flow of the labeled carbon atoms through complex metabolic networks to understand how natural products are synthesized in living organisms. uni-bonn.detandfonline.com

NMR Spectroscopy : The specific placement of two adjacent ¹³C atoms allows for the use of advanced NMR techniques like ¹³C-¹³C correlation spectroscopy (COSY), which provides direct evidence of the carbon-carbon bonds in a molecule's backbone. nih.gov

Scope of Academic Research Applications Utilizing this compound

The unique properties of this compound make it a valuable tool in a variety of advanced research areas. Its primary application lies in serving as a labeled precursor for the synthesis of other complex, isotopically marked molecules. These labeled products are then used in a range of sophisticated experiments.

One major area of application is in the study of biosynthesis . Researchers can introduce molecules synthesized from this compound into biological systems, such as cell cultures or whole organisms, and then use MS and NMR to track how these labeled precursors are incorporated into natural products. uni-bonn.detandfonline.com This allows for the detailed mapping of biosynthetic pathways, as demonstrated in studies elucidating the formation of terpenes and other complex metabolites. uni-bonn.de For instance, feeding organisms with precursors labeled at specific positions helps to unravel the intricate carbon rearrangements that occur during the enzymatic synthesis of these molecules. wikipedia.org

Another significant application is in metabolic flux analysis . By introducing a ¹³C-labeled substrate derived from this compound, scientists can quantify the rates of metabolic reactions within a cell. frontiersin.org This provides a dynamic picture of cellular metabolism and how it responds to various stimuli or disease states.

Furthermore, this compound is instrumental in the synthesis of isotopically labeled standards for quantitative studies. For example, it can be used to synthesize ¹³C-labeled amino acids. nih.gov These labeled amino acids are then used in proteomics research to accurately quantify changes in protein levels between different biological samples.

The ability to create molecules with specific ¹³C-labeling patterns using this compound also enhances structural biology studies . The introduction of site-specific labels into proteins or other biomacromolecules simplifies their NMR spectra, aiding in the determination of their three-dimensional structures and dynamics. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

diethyl (1,2-13C2)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-MPOCSFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH2][13C](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745831 | |

| Record name | Diethyl (1,2-~13~C_2_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53051-82-4 | |

| Record name | Diethyl (1,2-~13~C_2_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Purity Assessment of Diethyl Malonate 1,2 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Assignment

NMR spectroscopy is an indispensable, non-destructive tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. researchgate.netweebly.com For isotopically labeled compounds like Diethyl Malonate-1,2-13C2, NMR is crucial for verifying the isotopic enrichment and the specific positions of the labels. researchgate.netrsc.org

¹³C NMR Spectroscopy for Confirmation of Enrichment and Labeling Pattern

¹³C NMR spectroscopy directly observes the carbon backbone of a molecule. In the case of this compound, the ¹³C labels are strategically placed at the C1 and C2 positions (one of the carbonyl carbons and the central methylene (B1212753) carbon). sigmaaldrich.com

The ¹³C NMR spectrum of unlabeled diethyl malonate displays distinct signals for the carbonyl carbons (C=O), the central methylene carbon (-CH2-), the ethoxy methylene carbons (-OCH2-), and the ethoxy methyl carbons (-CH3). nih.govchemicalbook.com For this compound, with an isotopic purity of 99 atom %, the signals corresponding to the labeled C1 and C2 positions will be significantly enhanced. sigmaaldrich.com The intensity of these signals relative to the signals of any residual unlabeled compound provides a quantitative measure of the isotopic enrichment. omicronbio.com

Key Features in the ¹³C NMR Spectrum:

Intense Signals: The spectrum will be dominated by two strong signals corresponding to the ¹³C-labeled carbonyl carbon and the central methylene carbon.

¹³C-¹³C Coupling: A key diagnostic feature is the presence of spin-spin coupling between the two adjacent ¹³C nuclei (¹J_C-C coupling). This coupling will split the signals of the labeled carbons into doublets, providing unambiguous evidence of their adjacent placement.

Table 1: Expected ¹³C NMR Data for this compound

| Carbon Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Comment |

|---|---|---|---|

| ¹³C=O (C1) | ~167 | Doublet | Intense signal due to ¹³C enrichment; split by adjacent ¹³C. |

| ¹³CH₂ (C2) | ~41 | Doublet | Intense signal due to ¹³C enrichment; split by adjacent ¹³C. |

| -OCH₂- | ~61 | Singlet | Represents the natural abundance ¹³C signal. |

| -CH₃ | ~14 | Singlet | Represents the natural abundance ¹³C signal. |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument. The key diagnostic is the presence and splitting of the two intense, labeled peaks.

¹H NMR Spectroscopy for Structural Verification

Protons directly attached to a ¹³C nucleus will exhibit ¹H-¹³C coupling (¹J_H-C), which splits the proton signal into a doublet. In this case, the protons of the central methylene group (-¹³CH₂-) will be split by the ¹³C at the C2 position. Additionally, two-bond coupling (²J_H-C) can occur between these protons and the labeled carbonyl carbon (C1).

Expected ¹H NMR Spectral Data:

Methylene Protons (-CH₂-): The signal for the central methylene protons will appear as a complex multiplet due to coupling with the adjacent ¹³C nucleus.

Ethyl Group Protons: The quartet for the -OCH₂- protons and the triplet for the -CH₃ protons will remain, confirming the presence of the diethyl ester functionality. chemicalbook.com

Applications of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Detailed Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. weebly.compitt.educreative-biostructure.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbons they are directly attached to. columbia.edu For this compound, an HSQC spectrum would show a strong cross-peak connecting the signal of the central methylene protons to the intense signal of the labeled C2 carbon. This provides definitive proof that the methylene group is indeed ¹³C-labeled. core.ac.uk

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.eduustc.edu.cn An HMBC spectrum is particularly useful for confirming the position of the labeled carbonyl group. It would show a correlation between the central methylene protons and the labeled carbonyl carbon (a two-bond correlation, ²J_C-H). It would also show correlations between the ethoxy methylene protons (-OCH₂-) and the labeled carbonyl carbon (a three-bond correlation, ³J_C-H). science.gov These correlations definitively establish the C1-C2 labeling pattern.

Mass Spectrometry (MS) for Isotopic Integrity and Chemical Purity Assessment

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, making it ideal for verifying the incorporation of heavy isotopes and assessing chemical purity. cymitquimica.com

High-Resolution Mass Spectrometry for Verification of M+2 Mass Shift

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the unequivocal determination of a compound's elemental composition. For this compound, the incorporation of two ¹³C atoms results in a mass increase of two daltons compared to the unlabeled compound. sigmaaldrich.comembopress.org

The molecular ion peak in the mass spectrum will therefore appear at M+2. sigmaaldrich.comsigmaaldrich.com HRMS can measure this mass with high precision, confirming that the observed mass shift is due to the presence of two ¹³C atoms and not other elemental combinations. unimi.it

Table 2: High-Resolution Mass Data for Diethyl Malonate Isotopologues

| Compound | Formula | Exact Mass (Monoisotopic) | Observed Mass Shift |

|---|---|---|---|

| Diethyl Malonate | C₇H₁₂O₄ | 160.0736 | M |

| Diethyl Malonate-1,2-¹³C₂ | ¹³C₂C₅H₁₂O₄ | 162.0802 | M+2 |

Fragmentation Analysis for Confirmation of ¹³C Positional Labeling

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern provides valuable structural information. By analyzing the masses of the fragments, the location of the isotopic labels within the molecule can be confirmed. researchgate.netresearchgate.net

In the mass spectrum of diethyl malonate, common fragmentation pathways include the loss of an ethoxy group (-OEt) or the entire diethyl malonate moiety. mdpi.com For this compound, the masses of the resulting fragment ions will reflect the presence of the ¹³C labels.

Key Fragmentation Insights:

If a fragment ion retains both the C1 and C2 carbons, its mass will be shifted by +2 Da compared to the corresponding fragment from the unlabeled compound.

If a fragment results from a cleavage that separates the C1 and C2 carbons, the resulting labeled fragment will show a mass shift of +1 Da.

By comparing the fragmentation pattern of the labeled compound to that of an unlabeled standard, the positions of the ¹³C atoms can be definitively traced through the fragmentation pathways. capes.gov.brbiorxiv.org This site-specific information is crucial for validating the synthetic route and confirming the positional integrity of the labels. researchgate.net

Quantitative Mass Spectrometry in Isotopic Enrichment Studies

Quantitative mass spectrometry (MS) is an indispensable tool for determining the isotopic enrichment of labeled compounds such as this compound. This technique precisely measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation between molecules containing common isotopes (like ¹²C) and those enriched with heavy isotopes (like ¹³C). The primary goal in analyzing this compound is to quantify the percentage of molecules that have successfully incorporated two ¹³C atoms at the specified positions, a value known as isotopic purity or atom percent enrichment.

The general method for this determination involves comparing the experimentally measured isotope distribution pattern with the theoretically calculated pattern for a given enrichment level. nih.gov For this compound, the molecule is expected to have a mass shift of +2 (M+2) compared to its unlabeled counterpart. sigmaaldrich.com The analysis, often performed using Gas Chromatography-Mass Spectrometry (GC-MS), focuses on the molecular ion cluster. nih.govshimadzu.com

The procedure involves several key steps:

Analysis of Unlabeled Standard: An unlabeled sample of diethyl malonate is first analyzed to determine its natural isotopic distribution and identify any instrument-specific biases or fragmentation patterns. nih.gov

Measurement of Labeled Sample: The this compound sample is then analyzed under the same MS conditions. The relative intensities of the ions in the molecular cluster (e.g., M, M+1, M+2, M+3) are recorded.

Comparison and Calculation: The measured distribution is compared against theoretical distributions calculated for various levels of isotopic enrichment. By finding the best fit between the experimental and theoretical data, the isotopic enrichment of the sample can be accurately determined. nih.gov High isotopic purity, often specified as 99 atom % ¹³C, is a critical quality parameter for its use as an internal standard. sigmaaldrich.comsigmaaldrich.com

The data below illustrates a hypothetical comparison between the theoretical and measured isotopic distribution for a batch of this compound with a target enrichment of 99%.

Table 1: Example of Isotopic Enrichment Data for this compound

| Ion | Description | Theoretical Relative Abundance (99% Enrichment) | Measured Relative Abundance |

|---|---|---|---|

| M | Unlabeled Diethyl Malonate | < 0.1% | 0.1% |

| M+1 | Contains one ¹³C atom (natural abundance or impurity) | ~ 1.0% | 1.1% |

| M+2 | Target: Contains two ¹³C atoms | > 98% | 98.6% |

Chromatographic Methods for Chemical Purity and Impurity Profiling (e.g., GC, HPLC)

Beyond isotopic enrichment, the chemical purity of this compound is paramount. Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are employed to separate, identify, and quantify any chemical impurities. derpharmachemica.comoecd.org These impurities may include unreacted starting materials, byproducts from the synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile or thermally sensitive impurities. A common approach for diethyl malonate and related compounds is reverse-phase (RP) HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. derpharmachemica.comsielc.com Gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with differing polarities. derpharmachemica.com For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid can be used to achieve complete separation of diethyl malonate from potential synthesis-related impurities. derpharmachemica.com

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is highly effective for analyzing volatile compounds. Given that diethyl malonate is a volatile liquid, GC is an excellent method for purity assessment. made-in-china.com The sample is vaporized and passed through a capillary column (e.g., DB-5), where compounds are separated based on their boiling points and interactions with the stationary phase. dtic.mil The retention time—the time it takes for a compound to travel through the column—is a characteristic feature used for identification.

Impurity profiling involves identifying and quantifying each impurity relative to the main this compound peak. The data table below provides a representative example of a chromatographic purity analysis.

Table 2: Representative Chromatographic Impurity Profile for this compound

| Method | Potential Impurity | Example Retention Time (min) | Limit of Quantification |

|---|---|---|---|

| HPLC-UV (210 nm) | Benzylamine | 2.5 | ≤ 0.05% |

| HPLC-UV (210 nm) | Unreacted Precursors | 4.8 | ≤ 0.10% |

| HPLC-UV (210 nm) | This compound | 9.2 | N/A |

| GC-FID | Ethanol (B145695) | 1.8 | ≤ 0.10% |

| GC-FID | This compound | 7.5 | N/A |

Applications of Diethyl Malonate 1,2 13c2 in Mechanistic Organic Chemistry

Tracing Carbon Atom Rearrangements in Complex Organic Reactions

The core utility of Diethyl malonate-1,2-13C2 lies in its ability to act as a tracer in organic reactions. The presence of the ¹³C label at the C1 and C2 positions of the malonate backbone allows chemists to follow these specific carbon atoms as they are incorporated into more complex molecular architectures. Through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the exact location of the labeled carbons in the final products and any intermediates can be determined.

This isotopic labeling strategy is particularly insightful for studying reactions that involve skeletal rearrangements, where the carbon framework of the molecule is altered. By pinpointing the location of the ¹³C atoms in the rearranged product, a definitive reaction mechanism can often be proposed or disproven. For example, in multi-step syntheses, it can confirm whether a particular carbon-carbon bond is broken or formed during a key transformation.

Elucidation of Reaction Pathways and Intermediate Formationchemicalbook.comhawaii.eduresearchgate.netotsuka.co.jpualberta.ca

Isotopic labeling with this compound is instrumental in mapping out the intricate steps of a reaction mechanism. chemicalbook.comhawaii.edu The journey of the ¹³C atoms from the starting material to the final product provides a clear roadmap of the transformations that have occurred.

Studies on Malonic Ester Condensations and Alkylationsresearchgate.net

The malonic ester synthesis is a cornerstone of organic chemistry, used to form new carbon-carbon bonds. pearson.comwikipedia.org It involves the deprotonation of diethyl malonate to form a stabilized carbanion, which then acts as a nucleophile to attack an electrophile, typically an alkyl halide. pearson.comwikipedia.org Subsequent hydrolysis and decarboxylation yield a carboxylic acid. libretexts.org

The use of this compound in these reactions provides unambiguous evidence for the connectivity of the atoms in the final product. For instance, in an alkylation reaction, the ¹³C labels would be expected to be found in the backbone of the newly formed carboxylic acid, adjacent to the newly introduced alkyl group. This confirms that the methylene (B1212753) group of the malonate is the nucleophilic center. chemicalbook.com

Table 1: Illustrative Alkylation of this compound

| Reactant 1 | Reactant 2 | Base | Product after Alkylation | Product after Hydrolysis & Decarboxylation |

| This compound | Isobutyl bromide | Sodium ethoxide | Diethyl 2-isobutylmalonate-1,2-13C2 | 4-Methylpentanoic acid-1,2-13C2 |

This table illustrates a typical malonic ester synthesis, highlighting the position of the ¹³C labels throughout the reaction sequence.

Investigations of Decarboxylation Mechanismsresearchgate.net

The decarboxylation of β-keto acids and malonic acids is a common final step in the malonic ester synthesis. masterorganicchemistry.com This reaction involves the loss of carbon dioxide from the molecule upon heating. masterorganicchemistry.com When this compound is used, the resulting malonic acid derivative will be labeled at the carboxyl group and the adjacent methylene carbon.

Upon heating, one of the labeled carboxyl groups is lost as ¹³CO₂. By analyzing the isotopic composition of the evolved CO₂ and the remaining carboxylic acid, the mechanism of decarboxylation can be scrutinized. The reaction is believed to proceed through a cyclic transition state, and isotopic labeling can provide evidence to support this pathway. masterorganicchemistry.com

Probing Novel Synthetic Methodologies with Isotopic Tracers

As new synthetic reactions are developed, understanding their mechanisms is crucial for their optimization and broader application. This compound can be employed as a diagnostic tool to probe the intimate details of these novel transformations. For example, in a newly discovered metal-catalyzed cross-coupling reaction involving a malonate derivative, the use of the ¹³C labeled compound can reveal whether the reaction proceeds through a specific organometallic intermediate by tracking the position of the labels in the product. This information is vital for catalyst design and for predicting the outcome of the reaction with different substrates. researchgate.net

Kinetic Isotope Effect (KIE) Studies Using ¹³C Labelingdatapdf.com

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for gaining insight into the structure of the transition state. wikipedia.org A KIE is observed when replacing an atom with its heavier isotope leads to a change in the reaction rate. wikipedia.org For carbon, the effect is smaller than for hydrogen, but modern analytical techniques can measure these differences with high precision. wikipedia.org

Determining Rate-Limiting Steps in Chemical Reactionsdatapdf.com

By comparing the rate of a reaction using unlabeled diethyl malonate with the rate of the same reaction using this compound, a ¹³C KIE can be determined. If a significant KIE is observed, it indicates that a bond to one of the labeled carbon atoms is being broken or formed in the rate-determining step of the reaction.

For example, in the decarboxylation of a malonic acid derivative, a primary ¹³C KIE would be expected if the carbon-carbon bond to the carboxyl group is broken in the slowest step of the reaction. The magnitude of the KIE can provide further details about the transition state geometry. A value close to unity would suggest that this bond cleavage is not rate-limiting.

Table 2: Hypothetical ¹³C KIE Data for Decarboxylation

| Isotopic Labeling | Rate Constant (k) | ¹³C KIE (k_light / k_heavy) | Implication |

| Unlabeled Diethyl Malonate | k_unlabeled | - | - |

| This compound | k_labeled | > 1 | C-C bond cleavage is likely part of the rate-determining step. |

| This compound | k_labeled | ≈ 1 | C-C bond cleavage is not the rate-determining step. |

This table presents hypothetical data to illustrate how KIE measurements can be used to deduce mechanistic information.

Insights into Transition State Structures

The precise placement of stable isotopes within a reactant molecule, such as in Diethyl malonate-1,2-¹³C₂, offers a powerful method for probing the intimate details of a reaction mechanism, particularly the structure and energetics of its transition state. numberanalytics.comsolubilityofthings.com The primary technique employed for this purpose is the measurement of kinetic isotope effects (KIEs). A KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope (k_light/k_heavy). numberanalytics.com By measuring how the substitution of ¹²C with ¹³C at specific positions affects the reaction rate, researchers can deduce which bonds are being formed or broken in the rate-determining step of the reaction, thereby gaining critical insights into the geometry of the transition state. numberanalytics.com

A significant application of this methodology is found in the study of the enantioselective Michael addition, a fundamental carbon-carbon bond-forming reaction. In one key study, the mechanism of the Michael addition of diethyl malonate to trans-β-nitrostyrene, catalyzed by a bifunctional thiourea (B124793) organocatalyst, was investigated using ¹³C KIEs and density functional theory (DFT) calculations. nih.govnih.gov

The use of isotopically labeled diethyl malonate was central to determining the rate-limiting step of the catalytic cycle. nih.gov

Detailed Research Findings:

Researchers measured the ¹³C kinetic isotope effects at the carbon atoms involved in the key bond-forming event. The observation of large, primary ¹³C KIEs at the bond-forming carbon atoms of both the diethyl malonate and the trans-β-nitrostyrene provided direct evidence for the transition state structure. nih.govnih.gov

The key findings from this research are summarized below:

Rate-Determining Step: The significant magnitude of the observed KIEs strongly indicated that the formation of the new carbon-carbon bond is the single rate-determining step of the reaction. nih.govnih.gov This finding was crucial as it resolved previous conflicting mechanistic proposals for this widely used transformation. nih.gov

Transition State Geometry: The experimental KIE data, when analyzed in conjunction with DFT calculations, allowed for the validation of a specific transition state geometry. nih.gov The calculations explored various possible binding modes between the catalyst and the two substrates. The predicted KIEs from the computed transition structures were compared against the experimental values, confirming a binding mode where the thiourea catalyst simultaneously activates both reacting partners. nih.gov

The data below illustrates the interpretation of KIE values in the context of this mechanistic study.

| Labeled Reactant | Isotopic Position | Measured ¹³C KIE (Representative) | Interpretation of Finding |

| Diethyl malonate | C2 (nucleophilic carbon) | Large, >1.02 | Significant bonding changes at C2 in the rate-determining transition state. nih.govnih.gov |

| trans-β-nitrostyrene | β-carbon (electrophilic carbon) | Large, >1.02 | Significant bonding changes at the β-carbon in the rate-determining transition state. nih.govnih.gov |

This synergistic approach of using an isotopically labeled compound like Diethyl malonate-1,2-¹³C₂ to generate experimental KIEs, which are then used to benchmark and validate theoretical models, represents a powerful strategy in modern physical organic chemistry for achieving a detailed understanding of complex reaction transition states. numberanalytics.comnih.gov

Diethyl Malonate 1,2 13c2 in Biosynthetic Pathway Elucidation

Tracing Precursors in the Biosynthesis of Natural Products and Metabolites

The fundamental application of Diethyl Malonate-1,2-13C2 in biosynthetic research is to act as a tracer for malonate units, which are key building blocks for a vast array of natural products. nih.gov When introduced to a culture of a microorganism or plant, the labeled diethyl malonate is hydrolyzed and activated to form [1,2-¹³C₂]malonyl-CoA. This labeled extender unit is then incorporated into growing molecular chains. By analyzing the resulting natural products with NMR or MS, researchers can pinpoint the locations of the ¹³C atoms, thereby confirming the metabolic origin of specific parts of the molecule. nih.gov

This method provides direct evidence for the involvement of the malonate pathway in the biosynthesis of a target compound. For instance, feeding experiments with ¹³C-labeled precursors have been instrumental in confirming the biosynthetic origins of complex molecules. Studies have successfully used labeled acetate (B1210297) and malonate to deduce the assembly of two-carbon units in the antibiotic chartreusin, concluding it derives from a single 22-carbon polyketide chain. cdnsciencepub.com Similarly, this technique is crucial for differentiating between potential biosynthetic pathways and for discovering novel metabolic routes. escholarship.org The ability to trace the flow of carbon from a simple precursor to a complex final product is a cornerstone of modern natural product chemistry. cam.ac.uk

| Natural Product | Producing Organism | Labeled Precursor Used | Key Finding | Reference |

|---|---|---|---|---|

| Averufin (B1665840) | Aspergillus parasiticus | diethyl [2-¹³C]malonate | Confirmed averufin is a decaketide derived from an acetate starter and nine malonate units. | rsc.org |

| Chartreusin | Streptomyces chartreusis | [1,2-¹³C]acetate | Elucidated that the aglycone is derived from a single 22-carbon polyketide chain. | cdnsciencepub.com |

| Macrolactin A | Bacillus amyloliquefaciens | [¹³C]acetate | Revealed an alternating ¹³C labeling pattern, indicating acetate/malonate as the sole precursor. | nih.gov |

| TAN-1612 | Aspergillus niger | [¹³C]malonyl-CoA (in vitro) | Investigated the biosynthetic pathway involving a nonreducing polyketide synthase (NRPKS). | escholarship.org |

Investigating Polyketide Biosynthesis and Folding Patterns

Polyketides are a large and structurally diverse class of natural products assembled by enzymes known as polyketide synthases (PKSs). nih.gov These enzymes catalyze the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA. nih.gov this compound is particularly valuable in this field for elucidating the assembly line-like process of polyketide synthesis. rsc.org

Feeding experiments with labeled malonate help to determine the "starter unit" (the initial building block) versus the "extender units" (the subsequent building blocks). For example, a study on the biosynthesis of the fungal metabolite averufin used diethyl [2-¹³C]malonate to demonstrate that it is a decaketide (formed from ten two-carbon units) rather than an octaketide, clarifying the initial steps of its formation. rsc.org

Furthermore, these labeling patterns provide critical insights into the complex folding of the nascent polyketide chain, which determines the final three-dimensional structure and cyclization pattern of the molecule. core.ac.ukresearchgate.net The incorporation of an intact [1,2-¹³C₂] unit from malonate results in adjacent ¹³C-labeled carbons in the final product, which can be detected by ¹³C-¹³C coupling in NMR spectra. This data allows researchers to reconstruct the original, linear polyketide chain and understand how it was folded and processed by the PKS and associated enzymes to create the final ring structures. cdnsciencepub.com Studies have shown that the minimal PKS does not solely dictate the folding pattern, highlighting the role of other auxiliary enzymes in the process. core.ac.uk

| Polyketide | Research Focus | ¹³C-Labeled Precursor | Key Insight | Reference |

|---|---|---|---|---|

| Averufin | Chain length determination | diethyl [2-¹³C]malonate | Established the molecule as a decaketide, refuting a previous hypothesis of it being an octaketide. | rsc.org |

| Rubrofusarin | Folding pattern | [¹³C, ²H]acetates | Determined the specific folding pattern of the polyketide chain and an unusual sequence of biosynthetic steps. | researchgate.net |

| Mithramycin | Role of minimal PKS | N/A (gene expression study) | Demonstrated that the folding of the polyketide chain is not dictated by the minimal PKS alone. | core.ac.uk |

| Erythromycin | Precursor identification | [¹³C]propionate | Established that the core is assembled from one propionyl-CoA starter and six methylmalonyl-CoA extender units. | nih.gov |

Role in Fatty Acid Biosynthesis Studies

Fatty acid biosynthesis is a fundamental metabolic process that shares mechanistic similarities with polyketide synthesis. aocs.org It involves the sequential addition of two-carbon units, derived from malonyl-CoA, to a growing acyl chain. nih.govaocs.org Stable isotope tracers, including ¹³C-labeled diethyl malonate, are essential for studying the dynamics of this pathway. ckisotopes.com

By introducing a labeled precursor, researchers can measure key metabolic parameters such as the relative contributions of de novo (new) synthesis versus the uptake of external fatty acids. nih.gov The ¹³C enrichment in the resulting fatty acids can be precisely quantified using mass spectrometry, providing a detailed picture of fatty acid metabolism. nih.gov This approach allows for the calculation of absolute metabolic fluxes, offering a quantitative understanding of how cells produce and utilize fatty acids under various conditions. nih.gov

For example, studies have been designed to synthesize fatty acids with specific isotopic labeling patterns to serve as probes for investigating ligand-protein interactions via NMR. rsc.org Research has also uncovered the existence of futile cycles where intermediates from the fatty acid synthesis pathway are diverted to degradation pathways like peroxisomal beta-oxidation, a discovery aided by tracing the flow of metabolites. nih.gov

| Research Area | Methodology | Key Findings | Reference |

|---|---|---|---|

| Metabolic Flux Analysis | GC-MS and LC-MS analysis of ¹³C incorporation from labeled substrates. | Allows determination of ¹³C-enrichment of lipogenic acetyl-CoA, contributions of synthesis vs. uptake, and absolute fatty acid fluxes. | nih.gov |

| Studying Lipid Disposition | Use of ¹³C-labeled fatty acids as substrates to study in vivo lipid metabolism in mice. | Enables measurement of tracer enrichment in complex lipids, providing insights into synthesis and transport. | ckisotopes.com |

| PUFA Synthesis in Diatoms | Monitoring ¹³C incorporation from labeled CO₂ into fatty acids over time. | Characterized the synthesis pathways of essential polyunsaturated fatty acids like EPA. | mdpi.com |

| Futile Metabolic Cycling | Monitoring polyhydroxyalkanoate synthesis from beta-oxidation intermediates in S. cerevisiae. | Uncovered a futile cycle where fatty acid biosynthetic intermediates are directed to peroxisomal degradation. | nih.gov |

Elucidating Secondary Metabolite Pathways (e.g., Shikimate and Malonate Pathways)

Many organisms produce secondary metabolites through distinct and sometimes interconnected pathways. Two of the most important are the malonate pathway (which leads to polyketides) and the shikimate pathway. The shikimate pathway is the route to the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide range of other aromatic compounds. nih.gov

Isotopic labeling is a definitive method to determine which pathway is responsible for the biosynthesis of a particular compound or a specific part of a molecule. This compound specifically traces the contribution of the malonate pathway. nih.govrsc.org In contrast, researchers can use ¹³C-labeled shikimate to trace the shikimate pathway. For example, feeding experiments with [1,7-¹³C₂]shikimate demonstrated that the 3-hydroxybenzoic acid (3-HBA) starter unit in certain polyketide-like molecules was derived from the shikimate pathway, not the malonate pathway. nih.gov

By using different labeled precursors in parallel experiments, scientists can dissect complex biosynthetic puzzles where building blocks may originate from multiple primary metabolic routes. This comparative labeling approach is essential for accurately mapping the metabolic grid that leads to the vast diversity of natural products.

| Pathway | Key Precursor | Labeled Tracer Example | Typical End Products | Reference |

|---|---|---|---|---|

| Malonate Pathway | Malonyl-CoA (from Acetyl-CoA) | Diethyl [¹³C₂]malonate | Polyketides, Fatty Acids | nih.govrsc.org |

| Shikimate Pathway | Shikimate | [1,7-¹³C₂]shikimate | Aromatic Amino Acids, various aromatic compounds (e.g., 3-HBA) | nih.gov |

Characterization of Enzyme Mechanisms in Biosynthetic Routes

Beyond mapping pathways, labeled substrates like this compound are used to probe the mechanisms of individual enzymes. One powerful technique is the measurement of Kinetic Isotope Effects (KIEs). A KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By measuring the reaction rate with a ¹³C-labeled substrate versus an unlabeled one, researchers can gain insights into the rate-limiting step of the enzymatic reaction and the structure of the transition state. mdpi.com

For example, studying the enzymes of the shikimate pathway, such as dehydroquinate synthase and EPSP synthase, involves a combination of X-ray crystallography, computational modeling, and kinetic studies. nih.gov KIE measurements using isotopically labeled substrates can provide crucial data to validate or refine the proposed chemical mechanisms for these complex enzymatic transformations. mdpi.com The use of stable isotope labeling coupled with advanced analytical techniques like NMR and tandem mass spectrometry allows for precise KIE measurements, which are invaluable for understanding how these biological catalysts function at a molecular level. mdpi.com

| Enzyme/System | Technique | Mechanistic Insight | Reference |

|---|---|---|---|

| General Enzyme Catalysis | Kinetic Isotope Effect (KIE) Measurement | Provides information on the transition state of a reaction and helps identify the rate-determining step. | mdpi.com |

| Shikimate Pathway Enzymes (e.g., DHQS, EPSPS) | X-ray crystallography, SAXS, computational analysis, kinetic studies | Reveals structural changes during catalysis and features critical for substrate binding and reaction mechanism. | nih.gov |

| Polyketide Synthase (PKS) | Analysis of product from labeled precursors | Confirms the mechanism of extender unit incorporation via a decarboxylative Claisen condensation. | nih.gov |

| Glucose-6-phosphate dehydrogenase | Remote label method with IRMS | Used for thorough studies of ¹⁸O KIEs and investigation of enzyme transition states. | mdpi.com |

An in-depth examination of the applications of this compound in metabolic flux analysis reveals its critical role in modern biochemical research. This isotopically labeled compound serves as a powerful tool for tracing carbon flow through various metabolic pathways, providing researchers with detailed insights into cellular metabolism.

Applications in 13c Metabolic Flux Analysis 13c Mfa

13C-Metabolic Flux Analysis (13C-MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic pathways in living cells. The use of stable isotope-labeled substrates, such as Diethyl malonate-1,2-13C2, is central to this methodology.

Advanced Methodological Considerations and Future Research Trajectories

Integration with Multi-Omics Approaches for Holistic System Understanding

The integration of data from 13C tracer-based metabolomics with other "omics" disciplines, such as proteomics, transcriptomics, and genomics, offers a more comprehensive understanding of biological systems. This multi-omics approach allows researchers to connect changes in metabolic fluxes, as traced by Diethyl malonate-1,2-13C2, to alterations in protein expression, gene regulation, and genetic makeup.

For instance, by combining 13C-based metabolic flux analysis (MFA) with proteomics, scientists can identify not only which metabolic pathways are active but also the key enzymes involved. figshare.com This integrated approach can reveal how cellular metabolism is rewired in response to various stimuli or in disease states. d-nb.info Future research will likely focus on developing more sophisticated computational tools to integrate and visualize these complex, multi-layered datasets, providing a more holistic view of cellular function.

Advancements in NMR and MS Techniques for Enhanced Sensitivity and Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques for detecting and quantifying 13C-labeled compounds. oup.com Continuous advancements in these technologies are pushing the boundaries of sensitivity and resolution, enabling more detailed metabolic analyses.

Key Advancements in NMR and MS:

| Technique | Advancement | Benefit for this compound Analysis |

| NMR | Higher field magnets, cryogenically cooled probes, and advanced pulse sequences (e.g., DEPT, INEPT). nih.govinterieur.gouv.fr | Increased sensitivity, allowing for the analysis of smaller sample sizes and lower abundance metabolites. nih.govfrontiersin.org |

| 2D NMR techniques (e.g., HSQC, TOCSY). uii.ac.idacs.org | Improved resolution and the ability to distinguish between different isotopomers, providing more detailed information about metabolic pathways. uii.ac.idacs.org | |

| MS | High-resolution mass spectrometry (HRMS) (e.g., Orbitrap). | Enhanced mass accuracy, enabling the confident identification of labeled compounds and their fragments. boku.ac.at |

| Tandem mass spectrometry (MS/MS). | Structural elucidation of labeled metabolites and their downstream products. | |

| Capillary electrophoresis-mass spectrometry (CE-MS). | Rapid separation and sensitive detection of charged metabolites, complementing LC-MS and GC-MS approaches. oup.com |

Future developments will likely focus on further enhancing the sensitivity of these techniques, perhaps through methods like dynamic nuclear polarization (DNP) in NMR, to enable the analysis of even more complex biological systems at the single-cell level. uii.ac.id

Computational Tool Development for Automated Data Processing and Interpretation

The large and complex datasets generated from 13C-labeling experiments necessitate the development of sophisticated computational tools for automated data processing and interpretation. figshare.comlcms.cz These tools are crucial for correcting raw data, identifying labeled compounds, and performing metabolic flux analysis. researchgate.net

Several software packages have been developed to streamline this workflow, including:

13CFLUX2 : A high-performance suite for designing and evaluating 13C-MFA experiments. researchgate.net

INCA (Isotopomer Network Compartmental Analysis) : A widely used tool for both steady-state and non-stationary MFA. d-nb.infobiorxiv.org

OpenMebius : Software that integrates 13C-labeling and mass balance information to estimate metabolic flux distribution. shimadzu.com

iMS2Flux : A tool for automated processing of mass spectrometric data from stable isotope labeling experiments. researchgate.net

fluxTrAM : A pipeline that integrates various software packages for processing tracer-based metabolomics data and performing flux analysis at a genome-scale. researchgate.net

Future development in this area will focus on creating more user-friendly, integrated platforms that can handle multi-omics data and provide more comprehensive visualizations of metabolic networks. lcms.cz The development of open-source and Python-based tools like FreeFlux is also expanding accessibility and flexibility for researchers. acs.org

Novel Synthetic Routes for Diverse 13C-Labeled Diethyl Malonate Derivatives and Analogs

The versatility of diethyl malonate as a synthetic building block allows for the creation of a wide range of 13C-labeled derivatives and analogs. researchgate.netrsc.org These novel tracers can be designed to probe specific metabolic pathways or enzyme activities with greater precision.

For example, different isotopologues of diethyl malonate, such as Diethyl malonate-1,3-13C2 or Diethyl malonate-2-13C, can be synthesized to introduce the 13C label at different positions within the molecule. isotope.comscbt.com This allows researchers to track the fate of specific carbon atoms through metabolic reactions. Furthermore, derivatives of diethyl malonate can be synthesized to create labeled fatty acids, amino acids, and other key metabolites. researchgate.netrsc.org

Future research in this area will likely focus on developing more efficient and stereoselective synthetic methods to produce a broader array of complex 13C-labeled probes. ajol.info This will expand the toolkit available to researchers for dissecting intricate metabolic networks.

Expanding Applications in Emerging Fields of Chemical and Biochemical Research

The applications of this compound and other stable isotope tracers are continuously expanding into new and exciting areas of research. ckisotopes.comsigmaaldrich.com

Emerging Applications:

Drug Discovery and Development : Tracing the metabolic fate of drug candidates and understanding their mechanisms of action.

Personalized Medicine : Assessing individual metabolic phenotypes to tailor treatments.

Environmental Microbiology : Probing the metabolic activities of microbial communities in their natural environments. sigmaaldrich.com

Plant Biology : Investigating plant metabolism for crop improvement and biofuel production. frontiersin.org

Cancer Metabolism : Unraveling the unique metabolic wiring of cancer cells to identify new therapeutic targets. d-nb.info

As analytical technologies and computational tools continue to improve, the use of this compound and other stable isotope tracers will undoubtedly play an increasingly important role in advancing our understanding of the complex world of metabolism.

Q & A

Q. What are the primary synthetic routes for preparing Diethyl Malonate-1,2-¹³C₂, and how does isotopic labeling impact reaction efficiency?

Diethyl malonate-1,2-¹³C₂ is synthesized via isotopic incorporation at the α-carbon positions (C1 and C2) using ¹³C-enriched precursors like ¹³CO₂ or ¹³CH₃I. A common method involves the condensation of ¹³C-labeled ethyl chloroacetate with potassium cyanide, followed by hydrolysis and esterification. Isotopic labeling introduces challenges such as reduced reaction yields (due to kinetic isotope effects) and necessitates rigorous purification (e.g., fractional distillation or preparative HPLC) to achieve ≥99% isotopic purity . Analytical validation via ¹³C NMR (δ ~170 ppm for labeled carbonyl carbons) and mass spectrometry (m/z shifts corresponding to ¹³C incorporation) is critical .

Q. How do the physical-chemical properties of Diethyl Malonate-1,2-¹³C₂ differ from its non-labeled counterpart, and how should these be accounted for in experimental design?

The isotopic labeling does not significantly alter bulk properties (e.g., boiling point: ~199°C, density: ~1.05 g/cm³) but subtly affects vibrational modes (e.g., IR spectra) and NMR splitting patterns. Researchers must calibrate spectroscopic tools for ¹³C-specific signal detection and adjust solvent deuteration protocols to avoid interference. For instance, in kinetic studies, deuterated solvents like CDCl₃ may require longer relaxation delays due to ¹³C-²H coupling .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the alkylation of Diethyl Malonate-1,2-¹³C₂ enolates, and how do isotopic labels influence regioselectivity?

The alkylation of ¹³C-labeled diethyl malonate enolates reveals kinetic isotope effects (KIEs) that alter reaction pathways. For example, ¹³C labeling at C1 and C2 increases the acidity of α-hydrogens (pKa ~13), accelerating enolate formation but potentially reducing nucleophilic attack rates due to heavier isotope mass. Isotopic tracing via ¹³C NMR can map regioselectivity in cross-aldol reactions, showing preferential attack at the unlabeled C3 position in mixed-label systems . Advanced studies combine DFT calculations (e.g., B3LYP/6-31G*) with isotopic data to model transition states and optimize base-solvent systems (e.g., LDA/THF vs. NaH/DMF) .

Q. How can isotopic labeling resolve contradictions in decarboxylation pathways of β-ketoesters derived from Diethyl Malonate-1,2-¹³C₂?

Conflicting reports on decarboxylation mechanisms (concerted vs. stepwise) can be resolved using ¹³C-labeled substrates. For example, ¹³C-labeled β-ketoesters (synthesized from Diethyl Malonate-1,2-¹³C₂) enable tracking of CO₂ release via isotopic mass spectrometry. A stepwise mechanism shows ¹³C enrichment in residual carboxylate intermediates, while a concerted pathway distributes isotopes uniformly in CO₂. Recent studies using time-resolved FTIR and ¹³C labeling confirm a stepwise pathway under acidic conditions (ΔG‡ ~25 kcal/mol) .

Q. What methodologies are recommended for analyzing environmental fate and degradation products of Diethyl Malonate-1,2-¹³C₂ in ecological studies?

Environmental persistence studies require LC-MS/MS with isotopic resolution to distinguish degradation products (e.g., malonic acid-¹³C₂ or ethyl ¹³C-acetate). Aerobic biodegradation assays (OECD 301F) using ¹³C-labeled substrates show ~70% mineralization within 28 days, with ¹³CO₂ detection via isotope-ratio MS. Hydrolysis pathways (pH-dependent) are monitored using ¹H-¹³C HSQC NMR to track ester cleavage and intermediate formation .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the acute toxicity of diethyl malonate derivatives, and how can isotopic labeling clarify these discrepancies?

Discrepancies in toxicity data (e.g., LD₅₀ ranges from 1,200–2,500 mg/kg in rodents) arise from impurities in non-labeled batches (e.g., residual cyanide from synthesis). Isotopically pure Diethyl Malonate-1,2-¹³C₂ eliminates confounding variables, enabling precise toxicokinetic studies. For example, ¹³C tracing in metabolite profiling (via HRMAS NMR) identifies malonyl-CoA adducts as primary hepatotoxic species, resolving earlier contradictions about nephrotoxicity .

Methodological Best Practices

- Synthesis: Use Schlenk-line techniques to prevent isotopic dilution from atmospheric CO₂.

- Characterization: Pair ¹³C NMR (Bruker Avance 500 MHz) with high-resolution mass spectrometry (ESI-TOF) for isotopic purity validation.

- Environmental Studies: Employ closed-system respirometry for ¹³CO₂ quantification to avoid cross-contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。